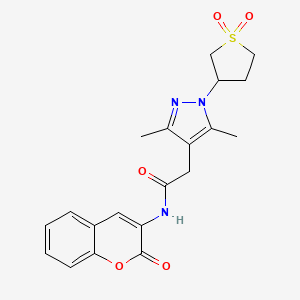
2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O5S and its molecular weight is 415.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide is a hybrid molecule that incorporates a pyrazole and chromone moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Research indicates that compounds containing pyrazole and chromone structures exhibit significant anticancer properties. The pyrazole moiety has been associated with various mechanisms of action against cancer cells, including:
- Inhibition of cell proliferation : Pyrazoles have been shown to inhibit the growth of various cancer cell lines through apoptosis and cell cycle arrest mechanisms .
- Targeting specific enzymes : The compound may act as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2), which is linked to lipid metabolism in cancer cells .
Antimicrobial Activity
Compounds similar to the target molecule have demonstrated notable antibacterial and antifungal activities. For instance, derivatives with both pyrazole and chromone components showed effectiveness against Gram-positive and Gram-negative bacteria, as well as various fungi .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases .
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The presence of the pyrazole ring allows for interaction with various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Pyrazoles have been noted for their ability to bind to estrogen receptors and other targets involved in cellular signaling pathways .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of similar pyrazole-chromone hybrids against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell lines, suggesting potent anticancer activity.
Study 2: Antimicrobial Testing
In another study, derivatives of the compound were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed minimum inhibitory concentrations (MIC) as low as 8 µg/mL, highlighting significant antimicrobial potential.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 8 | Antibacterial |
| Compound B | 16 | Antifungal |
Properties
IUPAC Name |
2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-(2-oxochromen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-12-16(13(2)23(22-12)15-7-8-29(26,27)11-15)10-19(24)21-17-9-14-5-3-4-6-18(14)28-20(17)25/h3-6,9,15H,7-8,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYRGMVRLRPQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














